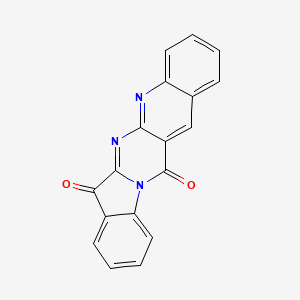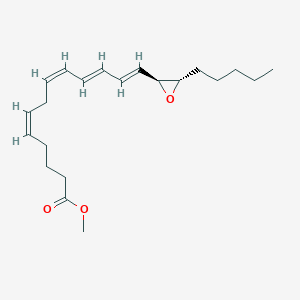
14,15-Leukotriene A4 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14,15-Leukotriene A4 Methyl Ester is a synthetic derivative of Leukotriene A4, a naturally occurring eicosanoid involved in inflammatory responses. This compound is primarily used in research to study the biological effects of leukotrienes, which are lipid mediators that play a crucial role in inflammation and immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14,15-Leukotriene A4 Methyl Ester involves the esterification of Leukotriene A4. One common method includes the use of triethylamine and hexane as solvents. The reaction typically proceeds under mild conditions to avoid the degradation of the sensitive epoxide ring .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. The compound is often produced in solution form to maintain stability and purity .
Análisis De Reacciones Químicas
Types of Reactions: 14,15-Leukotriene A4 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions
Major Products:
Oxidation: 14,15-Dihydroxy derivatives.
Reduction: 14,15-Diol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
14,15-Leukotriene A4 Methyl Ester is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the reactivity and stability of leukotriene derivatives.
Biology: To investigate the role of leukotrienes in cellular signaling and inflammation.
Medicine: As a tool to understand the mechanisms of inflammatory diseases and to develop potential therapeutic agents.
Industry: In the development of anti-inflammatory drugs and as a reference compound in quality control .
Mecanismo De Acción
14,15-Leukotriene A4 Methyl Ester exerts its effects by inhibiting Leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of Leukotriene B4, a potent pro-inflammatory mediator. By inhibiting this enzyme, the compound reduces the production of Leukotriene B4, thereby modulating inflammatory responses. The molecular targets include the active site of Leukotriene A4 hydrolase, and the pathways involved are part of the arachidonic acid metabolism .
Comparación Con Compuestos Similares
Leukotriene A4: The parent compound, which is less stable and more reactive.
Leukotriene B4: A downstream product with potent pro-inflammatory effects.
Leukotriene C4: Another derivative involved in inflammatory responses
Uniqueness: 14,15-Leukotriene A4 Methyl Ester is unique due to its stability and ease of handling compared to its parent compound, Leukotriene A4. Its methyl ester form allows for more controlled studies and applications in research, making it a valuable tool for investigating leukotriene biology and developing therapeutic agents .
Propiedades
Fórmula molecular |
C21H32O3 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
methyl (5Z,8Z,10E,12E)-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-5,8,10,12-tetraenoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-11,14,17,19-20H,3-4,6,12-13,15-16,18H2,1-2H3/b7-5-,10-8-,11-9+,17-14+/t19-,20-/m0/s1 |
Clave InChI |
WZOQRPCNKHTNMT-CSQRZUOSSA-N |
SMILES isomérico |
CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C/C=C\CCCC(=O)OC |
SMILES canónico |
CCCCCC1C(O1)C=CC=CC=CCC=CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide](/img/structure/B12371552.png)


![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)
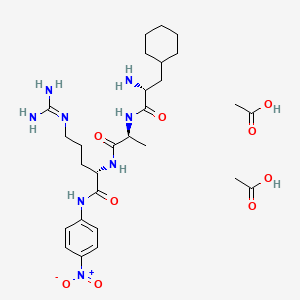
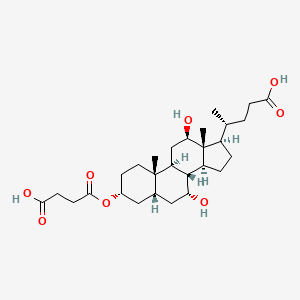
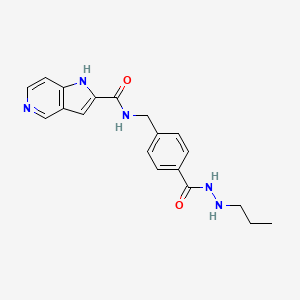
![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)
![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)

![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)
